2',5'-Dimethyl-2,2,2-trifluoroacetophenone

Description

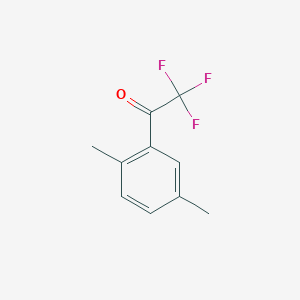

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-6-3-4-7(2)8(5-6)9(14)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBOWVWCPWSAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645219 | |

| Record name | 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181828-02-4 | |

| Record name | 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181828-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 ,5 Dimethyl 2,2,2 Trifluoroacetophenone and Its Structural Analogues

Strategies for the Construction of the Trifluoroacetylphenyl Core

The formation of the trifluoroacetyl group attached to a phenyl ring is a critical step in the synthesis of 2',5'-Dimethyl-2,2,2-trifluoroacetophenone and its analogues. Key strategies involve the use of Grignard reagents and the development of specialized trifluoroacetylation agents.

Grignard Reaction-Based Approaches with Trifluoroacetic Anhydride (B1165640) and Derivatives

A well-established method for forming carbon-carbon bonds, the Grignard reaction, is a cornerstone in the synthesis of trifluoroacetophenones. This approach typically involves the reaction of an arylmagnesium halide with a trifluoroacetylating agent. One common trifluoroacetylating agent is trifluoroacetic anhydride. The general mechanism involves the nucleophilic attack of the Grignard reagent on one of the carbonyl carbons of trifluoroacetic anhydride, leading to the formation of the desired trifluoroacetophenone after an aqueous workup.

The synthesis of various trifluoroacetophenones has been successfully achieved using this methodology. For instance, the reaction of phenylmagnesium bromide with trifluoroacetic anhydride yields 2,2,2-trifluoroacetophenone (B138007). This reaction is highly versatile and can be adapted for a range of substituted aryl Grignard reagents to produce a library of trifluoroacetophenone derivatives.

| Aryl Grignard Reagent | Trifluoroacetylating Agent | Product |

| Phenylmagnesium bromide | Trifluoroacetic anhydride | 2,2,2-Trifluoroacetophenone |

| 4-Methylphenylmagnesium bromide | Trifluoroacetic anhydride | 4'-Methyl-2,2,2-trifluoroacetophenone |

| 3,5-Dichlorophenylmagnesium bromide | Trifluoroacetic anhydride | 3',5'-Dichloro-2,2,2-trifluoroacetophenone |

It is important to note that the reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product. Low temperatures are often employed to control the reactivity of the Grignard reagent and minimize side reactions.

Development and Application of Novel Trifluoroacetylation Reagents

While trifluoroacetic anhydride is a widely used reagent, the quest for milder, more selective, and more efficient trifluoroacetylation methods has led to the development of novel reagents. These reagents are designed to overcome some of the limitations associated with classical methods, such as harsh reaction conditions and the formation of byproducts.

One area of development is the use of trifluoroacetyl-containing compounds that are more reactive or offer better functional group tolerance. For example, S-ethyl trifluorothioacetate has been used as a trifluoroacetylating agent. Another approach involves the in-situ generation of highly reactive trifluoroacetylating species. These advancements aim to provide synthetic chemists with a broader toolbox for the introduction of the trifluoroacetyl group into organic molecules. beilstein-journals.org

Regioselective Functionalization of the Aromatic Ring System

The precise placement of substituents on the aromatic ring is crucial for tailoring the properties of trifluoroacetophenones. Regioselective functionalization strategies are therefore of significant interest.

Direct Fluorination of Acetophenone (B1666503) Derivatives via Hypervalent Iodine Catalysis

Direct fluorination of an existing acetophenone core presents an alternative synthetic route. Hypervalent iodine reagents have emerged as powerful tools for electrophilic fluorination under mild conditions. acs.org These reagents can activate a fluoride (B91410) source and deliver it to the aromatic ring with high regioselectivity.

For instance, the direct fluorination of acetophenone derivatives can be achieved using a hypervalent iodine(III) reagent in the presence of a fluoride source like hydrogen fluoride-pyridine. acs.org The regioselectivity of this reaction is often governed by the electronic and steric properties of the substituents already present on the aromatic ring. This method offers a direct way to introduce fluorine atoms onto the aromatic nucleus of acetophenone and its derivatives, providing access to a range of fluorinated analogues. nih.govthieme-connect.de

Nucleophilic Fluoroalkylation and Trifluoromethylation Strategies

Nucleophilic substitution reactions provide another avenue for the introduction of fluorine-containing groups. semanticscholar.org Strategies involving nucleophilic fluoroalkylation and trifluoromethylation are particularly relevant. These methods often utilize a source of a nucleophilic "CF3" group, which can then react with an electrophilic carbon atom on the aromatic ring or a precursor molecule.

The Ruppert-Prakash reagent (TMSCF3) is a well-known source of the trifluoromethyl nucleophile and has been widely used in organic synthesis. researchgate.net The reaction of such reagents with suitably functionalized aromatic precursors can lead to the desired trifluoromethylated products.

Design and Synthesis of Specific Dimethyl-Substituted Trifluoroacetophenones (e.g., 2',5'-Dimethyl-)

The synthesis of this compound can be approached by combining the strategies discussed above. A logical synthetic pathway involves the initial preparation of 2',5'-dimethylacetophenone (B146730), followed by the introduction of the trifluoroacetyl group.

A common method for the synthesis of 2',5'-dimethylacetophenone is the Friedel-Crafts acylation of p-xylene (B151628) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. researchgate.net This reaction is a classic example of electrophilic aromatic substitution and provides the desired dimethyl-substituted ketone precursor in good yield. nih.gov

Once 2',5'-dimethylacetophenone is obtained, it can be converted to the target molecule, this compound. One potential route involves a Grignard reaction. First, 2,5-dimethylbromobenzene would be converted to the corresponding Grignard reagent, 2,5-dimethylphenylmagnesium bromide. This Grignard reagent can then be reacted with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride, to yield the final product.

Alternatively, direct trifluoroacetylation of p-xylene could be explored. The Friedel-Crafts acylation of p-xylene with trifluoroacetic anhydride, in the presence of a suitable catalyst, could potentially provide a more direct route to this compound. beyondbenign.org

Advanced Spectroscopic Characterization of 2 ,5 Dimethyl 2,2,2 Trifluoroacetophenone and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the environment of specific nuclei within a molecule. For fluorinated compounds like 2',5'-Dimethyl-2,2,2-trifluoroacetophenone, ¹H, ¹³C, and ¹⁹F NMR are essential for complete structural verification.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

The analysis of one-dimensional NMR spectra is the cornerstone of molecular structure determination. The chemical shifts (δ), signal multiplicities, and integration values in ¹H NMR, combined with the chemical shifts in ¹³C and ¹⁹F NMR, allow for the precise assignment of each atom in the this compound structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For the parent compound, 2,2,2-trifluoroacetophenone (B138007), the aromatic protons typically appear as a complex multiplet in the range of δ 7.5-8.1 ppm. In this compound, the substitution pattern simplifies this region. The three aromatic protons are expected to appear as distinct signals, likely a singlet for the proton at C'6, a doublet for the proton at C'3, and a doublet for the proton at C'4, reflecting their specific electronic environments. Furthermore, two sharp singlets corresponding to the two methyl groups (2'-CH₃ and 5'-CH₃) would be expected in the upfield region, typically around δ 2.3–2.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, ten distinct signals are expected. The carbonyl carbon (C=O) is typically observed significantly downfield (around 180-190 ppm), coupled to the fluorine atoms. The trifluoromethyl carbon (-CF₃) appears as a quartet due to coupling with the three fluorine atoms, with a chemical shift in the range of δ 115-120 ppm. thieme-connect.de The aromatic carbons will have shifts between δ 125-140 ppm, with the methyl-substituted carbons (C-2' and C-5') showing distinct shifts from the proton-bearing carbons. thieme-connect.de The two methyl carbons will produce signals in the upfield region, typically around δ 20-22 ppm. rsc.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly sensitive to the environment of fluorine atoms. azom.com For this compound, a single sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group. acs.org The chemical shift of this group, when adjacent to a carbonyl, typically falls in the range of δ -70 to -80 ppm relative to a standard like CFCl₃. colorado.eduucsb.edu This characteristic shift is a strong indicator of the trifluoroacetyl moiety. azom.com

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| 2'-CH₃, 5'-CH₃ | ¹H NMR | ~2.3 - 2.6 | Singlet (s) |

| Aromatic H's (3', 4', 6') | ¹H NMR | ~7.3 - 7.8 | Singlets (s), Doublets (d) |

| 2'-CH₃, 5'-CH₃ | ¹³C NMR | ~20 - 22 | Quartet (q) |

| Aromatic C's | ¹³C NMR | ~125 - 140 | Singlet (s), Doublet (d) |

| C=O | ¹³C NMR | ~180 - 190 | Quartet (q) |

| -CF₃ | ¹³C NMR | ~115 - 120 | Quartet (q) |

| -CF₃ | ¹⁹F NMR | ~ -70 to -80 | Singlet (s) |

Application of Two-Dimensional NMR Techniques

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the connectivity of the molecular structure. Techniques like COSY, HSQC, and HMBC provide through-bond correlation information.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, COSY would show cross-peaks between the coupled aromatic protons on the dimethylphenyl ring, confirming their adjacent positions.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbons (¹H-¹³C). This experiment would definitively link the proton signals of the methyl groups and the aromatic ring to their corresponding carbon signals in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is invaluable for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methyl protons to the aromatic carbons (C-2', C-1', C-3' and C-5', C-4', C-6'), and crucially, from the aromatic protons (especially H-6') to the carbonyl carbon, confirming the connection between the trifluoroacetyl group and the dimethylphenyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups. The spectrum of this compound is expected to be dominated by absorptions from the carbonyl group, the trifluoromethyl group, and the substituted aromatic ring.

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl stretch is expected in the region of 1700-1730 cm⁻¹. The electron-withdrawing nature of the adjacent -CF₃ group typically shifts this frequency higher compared to a non-fluorinated acetophenone (B1666503).

C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Aromatic Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 800-900 cm⁻¹ region.

Alkyl C-H Stretches: The methyl groups will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic C-H stretch).

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 | Medium |

| C-H Stretch (Alkyl) | -CH₃ | 2850 - 3000 | Medium |

| C=O Stretch | Ketone | 1700 - 1730 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-F Stretches | -CF₃ | 1100 - 1300 | Very Strong |

| C-H Out-of-Plane Bend | Aromatic Ring | 800 - 900 | Strong |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds (like C=O), Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often strong and well-defined in the Raman spectrum, providing clear evidence of the substituted benzene core. The C-C bond stretching and the symmetric C-F stretching modes would also be observable. The combination of FT-IR and Raman data provides a more complete vibrational profile of the molecule.

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization. This fragmentation is highly dependent on the molecular structure and the stability of the resulting ions.

For this compound (molar mass: 202.18 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 202. The fragmentation pattern is typically dominated by cleavages adjacent to the carbonyl group, a process known as α-cleavage.

The most prominent fragmentation pathway is the loss of the trifluoromethyl radical (•CF₃), which is a stable radical. This leads to the formation of a highly stable 2,5-dimethylbenzoyl acylium ion, which would likely be the base peak in the spectrum.

Key expected fragments include:

m/z = 202: The molecular ion ([C₁₀H₉F₃O]⁺).

m/z = 133: The base peak, resulting from the loss of •CF₃ ([M - CF₃]⁺). This corresponds to the [ (CH₃)₂C₆H₃CO ]⁺ acylium ion. libretexts.org

m/z = 105: Resulting from the loss of carbon monoxide (CO) from the acylium ion at m/z 133. This corresponds to the 2,5-dimethylphenyl cation ([ (CH₃)₂C₆H₃ ]⁺). miamioh.edu

m/z = 77 & 91: Further fragmentation of the aromatic ring can lead to smaller, common aromatic fragments.

m/z = 69: The trifluoromethyl cation ([CF₃]⁺) may also be observed.

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 202 | Molecular Ion [M]⁺ | [C₁₀H₉F₃O]⁺ |

| 133 | [M - CF₃]⁺ (Acylium ion) | [C₉H₉O]⁺ |

| 105 | [M - CF₃ - CO]⁺ (Dimethylphenyl cation) | [C₈H₉]⁺ |

| 69 | Trifluoromethyl cation | [CF₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For aromatic ketones such as this compound, the UV-Vis spectrum is primarily characterized by two types of electronic transitions: the n→π* (n-to-pi-star) transition and the π→π* (pi-to-pi-star) transition. libretexts.orgyoutube.com These transitions involve the promotion of electrons from non-bonding (n) and bonding (π) molecular orbitals to anti-bonding (π*) molecular orbitals.

The core chromophore in this compound is the acetophenone group (C₆H₅C=O). In acetophenone itself, two main absorption bands are observed. The first is a weak, longer-wavelength absorption band corresponding to the symmetry-forbidden n→π* transition of the carbonyl group. libretexts.org This transition typically has a low molar absorptivity (ε < 2000 L·mol⁻¹·cm⁻¹) and is sensitive to the polarity of the solvent. libretexts.org In polar solvents, this band often undergoes a hypsochromic (blue) shift to shorter wavelengths. youtube.comresearchgate.net

The second, more intense absorption band at a shorter wavelength is attributed to the π→π* transition. libretexts.org This transition is symmetry-allowed and thus has a much higher molar absorptivity (ε on the order of 10,000 L·mol⁻¹·cm⁻¹). libretexts.org It is associated with the conjugated system of the benzene ring and the carbonyl group. This band typically experiences a bathochromic (red) shift to longer wavelengths in more polar solvents. libretexts.orgyoutube.com

The substitution pattern on the this compound molecule influences its UV-Vis spectrum:

Dimethyl Substitution: The two methyl groups (-CH₃) at the 2' and 5' positions on the benzene ring are electron-donating groups. Such substituents typically cause a bathochromic shift in the π→π* absorption band due to the extension of the conjugated system and stabilization of the excited state.

Trifluoromethyl Substitution: The trifluoromethyl group (-CF₃) on the acetyl group is a strong electron-withdrawing group. This group can influence the energy levels of the molecular orbitals involved in both n→π* and π→π* transitions. Its effect on the absorption spectrum can be complex, potentially leading to shifts in the absorption maxima.

Below is a table summarizing the typical electronic transitions observed in aromatic ketones, which serves as a basis for understanding the spectrum of this compound.

| Transition | Typical Wavelength Range | Typical Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Orbital Origin | Characteristics |

| n→π | 300 - 350 nm | < 2000 | Non-bonding (C=O) to π anti-bonding | Weak intensity, sensitive to solvent polarity (blue shift in polar solvents) |

| π→π | 230 - 280 nm | > 10,000 | π bonding (aromatic ring, C=O) to π anti-bonding | High intensity, sensitive to conjugation and solvent polarity (red shift in polar solvents) |

Computational Chemistry Investigations in the Study of 2 ,5 Dimethyl 2,2,2 Trifluoroacetophenone

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for exploring the quantum mechanical properties of molecules. These methods allow for the detailed examination of molecular geometry and electronic structure, as well as the prediction of spectroscopic characteristics.

For instance, studies on 2′-fluoro-substituted acetophenone (B1666503) derivatives have utilized DFT calculations to determine stable conformations. nih.gov These calculations often involve geometry optimization to find the lowest energy structure. For 2',5'-Dimethyl-2,2,2-trifluoroacetophenone, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) would be employed to predict bond lengths, bond angles, and dihedral angles. nih.gov The electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), can also be elucidated, providing insights into the molecule's reactivity. samipubco.com For example, the trifluoromethyl group is known to be strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring and the carbonyl group.

Table 1: Predicted Molecular Geometry Parameters for a Representative Substituted Acetophenone (Hypothetical Data for Illustrative Purposes)

| Parameter | Predicted Value |

| C=O Bond Length | 1.22 Å |

| C-CF3 Bond Length | 1.54 Å |

| Aromatic C-C Bond Length (avg.) | 1.40 Å |

| C-C-O Bond Angle | 120.5° |

| O=C-C-C Dihedral Angle | 15.0° |

Note: This data is hypothetical and serves to illustrate the type of information obtained from DFT calculations.

Computational methods are also adept at predicting various spectroscopic properties of this compound. These theoretical predictions are invaluable for interpreting experimental spectra.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies corresponding to different molecular motions. Each calculated frequency can be animated to visualize the nature of the vibration (e.g., C=O stretch, C-F stretch, aromatic ring modes). While experimental data for this compound is not available for direct comparison, studies on related molecules have shown good agreement between calculated and experimental vibrational frequencies after applying a scaling factor to the computed values. researchgate.net

Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for molecular structure elucidation. Theoretical calculations, particularly using DFT, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. mdpi.com Predictions for the parent compound, 2,2,2-trifluoroacetophenone (B138007), and other fluorinated molecules have demonstrated the utility of this approach in assigning experimental signals and understanding how substituents influence the chemical environment of the nuclei. nih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Predicted Value |

| C=O Vibrational Frequency | ~1700 cm⁻¹ |

| C-F Symmetric Stretch | ~1150 cm⁻¹ |

| ¹³C Chemical Shift (C=O) | ~185 ppm |

| ¹⁹F Chemical Shift (CF₃) | ~ -70 ppm (relative to CFCl₃) |

Note: These are estimated values based on typical ranges for similar functional groups.

Molecular Dynamics Simulations and Reaction Pathway Elucidation

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. While specific MD studies on this compound are not documented, this technique is widely used to explore conformational changes, solvent effects, and interactions with other molecules. For example, MD simulations could model how the molecule behaves in different solvents or how it might interact with a biological target.

Furthermore, computational methods are crucial for elucidating reaction pathways. For reactions involving this compound, DFT calculations can be used to map out the potential energy surface, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism, including the determination of activation energies. For example, in the context of photochemical reactions of fluorinated acetophenones, computational studies have been used to investigate reaction pathways for photocyclization. chemrxiv.org

Theoretical Studies on Intermolecular Interactions and Crystal Packing Analysis

Understanding the non-covalent interactions that govern how molecules of this compound interact with each other is key to predicting its solid-state properties. Although a crystal structure for the dimethylated compound is not available, a detailed study on the crystal packing of the parent compound, 2,2,2-trifluoroacetophenone (TFAP), provides significant insights. nih.govresearchgate.netnih.gov

Table 3: Intermolecular Contact Contributions in 2,2,2-Trifluoroacetophenone Crystal Packing

| Interatomic Contact | Contribution (%) |

| H···F | 37.4 |

| H···H | 19.0 |

| H···O | 8.4 |

| C···H | 7.6 |

| F···F | 6.9 |

| F···O | 4.0 |

Source: Adapted from Dey et al. (2018). researchgate.net

Kinetic and Thermodynamic Modeling of Chemical Reactions

Computational chemistry provides a framework for modeling the kinetics and thermodynamics of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, key thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be determined.

Kinetic modeling can be performed using transition state theory in conjunction with the calculated activation energies. figshare.com This allows for the prediction of reaction rates and how they might be influenced by factors such as temperature and the presence of a catalyst. While specific kinetic and thermodynamic models for reactions of this compound are not available, DFT has been widely applied to study the reactivity of similar ketones. researchgate.net For example, computational studies on the aldol-Tishchenko reaction of acetophenone derivatives have used DFT to rationalize the observed stereoselectivities by comparing the energies of different transition states. researchgate.net Similarly, the reactivity of trifluoroacetophenone in hydrogenation reactions has been compared to acetophenone using DFT studies. researchgate.net These approaches could be readily applied to understand and predict the chemical behavior of this compound.

Derivatization Strategies and Applications of 2 ,5 Dimethyl 2,2,2 Trifluoroacetophenone in Advanced Research Fields

Synthesis of Diverse Functionalized Derivatives (e.g., Hydrazones, Oxetanes)

The carbonyl group of 2',5'-Dimethyl-2,2,2-trifluoroacetophenone is a key site for chemical modification, allowing for the synthesis of a wide array of functionalized derivatives.

Hydrazones: One of the most common derivatization strategies involves the condensation reaction of the ketone with various hydrazine derivatives to form hydrazones. This reaction typically proceeds by nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. The resulting hydrazones are a class of compounds with significant biological activities and are also used as intermediates in the synthesis of other heterocyclic systems.

Reaction Principle:

Ketone + Hydrazine Derivative ⇌ Hydrazone + Water

| Hydrazine Reagent | Resulting Hydrazone from this compound | Potential Application Area |

|---|---|---|

| Hydrazine Hydrate (B1144303) | (1-(2,5-dimethylphenyl)-2,2,2-trifluoroethylidene)hydrazine | Intermediate for pyrazole synthesis |

| Phenylhydrazine | 1-(1-(2,5-dimethylphenyl)-2,2,2-trifluoroethylidene)-2-phenylhydrazine | Precursor for indole synthesis (Fischer indole synthesis) |

| Isonicotinic Acid Hydrazide | N'-(1-(2,5-dimethylphenyl)-2,2,2-trifluoroethylidene)isonicotinohydrazide | Antitubercular and antimicrobial agent development |

| Thiosemicarbazide | 2-(1-(2,5-dimethylphenyl)-2,2,2-trifluoroethylidene)hydrazine-1-carbothioamide | Antiviral and anticancer agent research |

Oxetanes: Oxetanes are four-membered heterocyclic ethers that have gained prominence in medicinal chemistry as metabolically stable isosteres for gem-dimethyl and carbonyl groups. The synthesis of oxetanes from this compound can be achieved through photochemical [2+2] cycloaddition, famously known as the Paternò-Büchi reaction. wikipedia.orgnih.govthermofisher.com In this reaction, the electronically excited ketone adds to an alkene to form the oxetane (B1205548) ring. wikipedia.org The reaction is valued for its ability to construct the strained four-membered ring with high regio- and stereoselectivity. thermofisher.comslideshare.net

Reaction Principle (Paternò-Büchi):

Ketone + Alkene + Light (hν) → Oxetane

| Alkene Reagent | Resulting Oxetane Structure | Reaction Type |

|---|---|---|

| Ethylene | 2-(2,5-dimethylphenyl)-2-(trifluoromethyl)oxetane | Paternò-Büchi Reaction |

| Furan | Specific regio- and stereoisomers of the fused oxetane-furan bicycle | Paternò-Büchi Reaction |

| 2-Methyl-2-butene | Mixture of isomeric 2-(2,5-dimethylphenyl)-3,3-dimethyl-2-(trifluoromethyl)oxetanes | Paternò-Büchi Reaction |

| Enol ether (e.g., 2,3-Dihydrofuran) | Regioisomeric mixture of fused oxetane products | Paternò-Büchi Reaction |

Building Blocks in Medicinal Chemistry Research and Drug Design

The unique properties conferred by the trifluoromethyl (CF3) group make this compound a valuable scaffold in the design and synthesis of new therapeutic agents.

Intermediate for Veterinary Active Pharmaceutical Ingredients (APIs) (e.g., Fluralaner)

The trifluoromethyl ketone moiety is a critical pharmacophore in the isoxazoline class of insecticides and acaricides used in veterinary medicine. nih.gov These compounds function by inhibiting GABA-gated chloride channels in insects. researchgate.net While Fluralaner itself is synthesized from 3',5'-dichloro-2,2,2-trifluoroacetophenone, the underlying synthetic strategy highlights the importance of trifluoroacetophenone derivatives in accessing the core isoxazoline heterocycle. google.comguidechem.com

The synthesis generally involves the condensation of a substituted trifluoroacetophenone with a substituted benzaldehyde derivative in the presence of hydroxylamine, leading to the formation of the 5-aryl-5-(trifluoromethyl)isoxazoline ring system. guidechem.comnih.gov Therefore, this compound serves as a key starting material for synthesizing analogues of Fluralaner and other isoxazoline-based APIs, allowing researchers to explore how different substitution patterns on the phenyl ring affect insecticidal activity, selectivity, and pharmacokinetic properties.

Contribution to Emerging Drug Design and Bioactive Molecule Synthesis

The incorporation of fluorine, particularly the CF3 group, into drug candidates is a widely used strategy in modern medicinal chemistry to enhance biological efficacy. The CF3 group can improve several key parameters:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.

Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its absorption and distribution.

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, leading to stronger interactions with biological targets such as enzymes and receptors.

As a readily available building block, this compound provides a platform for introducing both the beneficial CF3 group and a specifically substituted aromatic ring into novel molecular architectures. This enables the rapid synthesis of libraries of new chemical entities for high-throughput screening and the development of new bioactive molecules. nih.gov

Integration into Advanced Materials Science

Beyond its biomedical applications, this compound is a valuable monomer for the creation of high-performance fluorinated materials.

Synthesis of Fluorinated Polymers and Membranes (e.g., Gas Separation)

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique gas transport properties. This compound can be used as a monomer in Friedel–Crafts polycondensation reactions with multi-ring aromatic compounds, such as p-terphenyl and m-terphenyl, in a superacid medium. acs.org This one-pot, metal-free polymerization yields high-molecular-weight aromatic polymers. acs.orgresearchgate.net

The presence of the bulky and rigid trifluoromethyl group disrupts polymer chain packing, creating a high fractional free volume. This increased free volume facilitates the diffusion of gas molecules, making these polymers highly permeable. acs.orgnih.gov Membranes fabricated from these polymers are particularly effective for separating gas pairs like CO2/N2 and CO2/CH4, which is crucial for applications such as carbon capture and natural gas purification. acs.orgacs.org The addition of the dimethylphenyl group from the this compound monomer can further tune the polymer's solubility, processability, and separation performance.

| Polymer System | Gas Pair | Permeability (Barrer) | Selectivity (α) |

|---|---|---|---|

| (BP-Isa)x-(BP-TFAPh)y (>50% TFAPh) | CO₂/N₂ | 394–526 (for CO₂) | 24.4–29.0 |

| CO₂/CH₄ | 394–526 (for CO₂) | 19–25 | |

| Polymer from 2,2,2-trifluoroacetophenone (B138007) and p-terphenyl | CO₂/N₂ | 11.2 (for CO₂) | 20.8 |

| CO₂/CH₄ | 11.2 (for CO₂) | 23.8 |

Photoactive Systems for Solar Energy Storage

Molecular Solar Thermal (MOST) systems offer a novel approach to capturing and storing solar energy in the chemical bonds of photoswitchable molecules. rsc.orgsigmaaldrich.comspringer.com The energy is stored via a light-induced isomerization to a high-energy, metastable state and can be released on demand as heat. rsc.org

One of the most promising classes of molecules for MOST applications is the norbornadiene (NBD) / quadricyclane (QC) system. sigmaaldrich.commdpi.com However, research has also expanded to other photoactive systems. Recent studies have shown that ortho-substituted acetophenones bearing a trifluoromethyl group can undergo a photochemical cyclization to a high-energy benzocyclobutenol isomer. The trifluoromethyl group is critical in this system, as it prevents unproductive side reactions, ensures the stability of the energy-rich isomer for long-term storage, and facilitates a controlled, base-catalyzed release of the stored thermal energy.

Given these findings, this compound represents a promising candidate for investigation within new MOST systems. Its structure contains the essential trifluoromethyl ketone moiety, and the methyl groups on the phenyl ring offer a means to tune the molecule's absorption spectrum and energy storage properties. The development of such systems could lead to emission-free, closed-loop energy storage technologies. nih.gov

| Molecular System | Energy Storage Density (kJ/kg) | Storage Half-life |

|---|---|---|

| Norbornadiene-quadricyclane (unsubstituted) | ~1000 | ~14 hours |

| Donor-acceptor substituted Norbornadienes | 396–629 | 5–22 hours |

| Azobenzene derivatives | ~100 | Days to weeks |

| Dihydroazulene/Vinylheptafulvene | ~300 | ~10 hours at 25°C |

Future Research Directions and Unexplored Potential of 2 ,5 Dimethyl 2,2,2 Trifluoroacetophenone

Development of Highly Sustainable and Enantioselective Synthetic Routes

The synthesis of fluorinated molecules, particularly those with defined stereochemistry, remains a significant challenge in organic chemistry. mdpi.comnih.gov Future research should prioritize the development of green and efficient methods for producing 2',5'-Dimethyl-2,2,2-trifluoroacetophenone and its chiral derivatives.

Green Synthesis Methodologies: Current synthetic strategies for similar compounds often rely on multi-step processes with stoichiometric reagents. researchgate.netorganic-chemistry.org Future work could explore solvent-free "grinding" methods or microwave-assisted Claisen-Schmidt condensations, which have proven effective for other fluorinated acetophenones. arkat-usa.org Investigating one-pot procedures starting from readily available materials would align with the principles of green chemistry, minimizing waste and energy consumption. researchgate.net

Enantioselective Synthesis: The creation of chiral centers is paramount for pharmaceutical applications. nih.gov Research into the enantioselective synthesis of derivatives of this compound is a critical frontier. Methodologies such as N-heterocyclic carbene (NHC)-catalyzed cycloadditions, which have been successful for producing chiral β-trifluoromethyl-β-lactones from other trifluoromethyl ketones, could be adapted. nih.govresearchgate.net Furthermore, developing organocatalytic systems for the asymmetric addition of nucleophiles to the ketone could yield valuable chiral trifluoromethylated alcohols, a versatile class of building blocks. researchgate.net

Exploration of Novel Catalytic Transformations and Multifunctional Catalytic Systems

Fluoroalkyl ketones have demonstrated potential as effective organocatalysts, a property that remains unexplored for the 2',5'-dimethyl derivative. sci-hub.se

Organocatalysis: The parent compound, 2,2,2-trifluoroacetophenone (B138007), is recognized as an efficient and environmentally friendly organocatalyst for the epoxidation of alkenes. sci-hub.se A key research direction would be to investigate whether this compound exhibits similar or enhanced catalytic activity. The electronic and steric influence of the two methyl groups on the aromatic ring could modulate the catalyst's reactivity and selectivity, potentially leading to improved performance.

Photocatalysis: Visible-light photoredox catalysis offers a sustainable approach for chemical transformations. nih.gov Ketones can be used to direct aliphatic fluorination using light, and trifluoromethyl ketones are known to participate in radical addition reactions under photocatalytic conditions. nih.govrsc.org Future studies could explore the use of this compound as a substrate in such reactions to synthesize complex fluorinated molecules.

Multifunctional Systems: An innovative approach would be to design catalytic systems where this compound acts as a multifunctional component. For instance, it could serve as a building block that, once incorporated into a larger molecule, retains a catalytically active site, enabling tandem or cascade reactions.

Advanced Materials Integration and Smart Functionalization Strategies

The unique properties imparted by fluorine make fluorinated polymers highly valuable in materials science for their chemical resistance, thermal stability, and low friction coefficients. nih.govresearchgate.net

Fluoropolymer Synthesis: 2,2,2-Trifluoroacetophenone has been used as a starting material for the synthesis of novel fluorinated aromatic polymers with high thermal stability and good film-forming properties. sigmaaldrich.comresearchgate.net It is highly probable that this compound could serve as a novel monomer in step-growth polymerization reactions. The methyl groups could enhance solubility and modify the mechanical properties of the resulting polymers, making them suitable for specialized applications such as gas separation membranes or advanced coatings.

Smart Materials: Fluorinated polymers, particularly polyvinylidene fluoride (B91410) (PVDF), are known for their piezoelectric, pyroelectric, and ferroelectric properties, which are crucial for the development of smart materials. nih.govresearchgate.net By integrating this compound into polymer backbones or as side-chains, it may be possible to create new "smart" polymers that respond to external stimuli like pressure, temperature, or electric fields. nih.govfluoropolymerpartnership.com Such materials could find applications in sensors, actuators, and biomedical devices.

In-depth Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry provides powerful tools for understanding and predicting molecular behavior, thereby guiding experimental design.

Reaction Mechanism and Reactivity: Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms involving this compound. scispace.comresearchgate.net Such studies could elucidate the transition states in potential catalytic cycles, predict the outcomes of asymmetric reactions, and explain the influence of the dimethyl substituents on reactivity compared to the parent acetophenone (B1666503). sci-hub.seresearchgate.net Understanding the mechanism of trifluoromethylation by reagents like TMSCF3 can also be deepened through computational analysis. nih.gov

Conformational Analysis: The three-dimensional structure of a molecule is critical to its function. Computational modeling can predict the preferred conformation of this compound. Studies on related 2'-fluoro-substituted acetophenones have shown that repulsive forces between the halogen and the carbonyl oxygen dictate a strong preference for an s-trans conformation, a finding that could be highly relevant for designing molecules with specific shapes for biological targets or material applications. nih.gov

Designing Novel Systems: Predictive modeling can accelerate the discovery of new applications. For example, computational screening could identify potential biological targets for which derivatives of this compound might have high binding affinity. In materials science, modeling can help predict the properties of hypothetical polymers incorporating this monomer, allowing for the rational design of materials with desired characteristics before undertaking lengthy synthetic work.

Targeted Biological Activity Profiling and Identification of New Medicinal Chemistry Leads

The trifluoromethyl group is a well-established component in a vast number of pharmaceuticals. nih.govmdpi.com The scaffold of this compound is therefore a promising starting point for drug discovery.

Enzyme Inhibition: Trifluoromethyl ketones are potent inhibitors of serine and cysteine proteases due to the electrophilic nature of their carbonyl carbon, which can form a stable covalent adduct with active site residues. nih.gov They have also been investigated as inhibitors of human neutrophil elastase. acs.org A logical future step would be to screen this compound and its derivatives against a panel of clinically relevant proteases and other enzymes.

Antimicrobial and Anticancer Activity: Various trifluoromethyl ketones have demonstrated antibacterial and antifungal properties. nih.gov Similarly, fluorinated chalcones derived from fluoro-acetophenones have shown cytotoxic effects against cancer cell lines. arkat-usa.org A comprehensive biological activity profiling of this compound is warranted to explore its potential as an antimicrobial or anticancer agent. The incorporation of this ketone into more complex structures, such as thioxanthones, could also yield compounds with promising bioactivity. mdpi.com

Scaffold for Medicinal Chemistry: The title compound can serve as a versatile building block for creating libraries of new chemical entities. nih.gov The ketone functionality is readily derivatized, allowing for the introduction of diverse pharmacophores. The trifluoromethyl and dimethyl groups provide a stable, lipophilic core that can be optimized to enhance drug-like properties, making it an attractive lead for developing new therapeutics. mdpi.com

Q & A

Q. What are the key synthetic routes for preparing 2',5'-dimethyl-2,2,2-trifluoroacetophenone?

Methodological Answer: Synthesis of this compound typically involves functionalization of trifluoroacetophenone derivatives. Common strategies include:

- Nucleophilic Substitution : Reacting trifluoroacetophenone precursors with methylating agents (e.g., methyl halides) under basic conditions.

- Cross-Coupling Reactions : Palladium-catalyzed coupling of aryl halides with methyl groups.

- Aldol Condensation : For derivatives with aryl substitutions, aldol reactions with ketones or aldehydes are employed (e.g., steps involving 3',5'-dichloro analogs as intermediates) .

Q. Table 1: Comparative Synthesis Routes

Q. How is this compound characterized spectroscopically and crystallographically?

Methodological Answer:

- Spectroscopy :

- IR Spectroscopy : Identifies C=O (1700–1750 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches. DFT simulations (B3LYP/6-311++G(d,p)) validate experimental IR peaks .

- NMR : ¹⁹F NMR shows CF₃ resonance near -70 ppm; ¹H NMR distinguishes methyl substituents (δ 2.3–2.5 ppm).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with in situ cryocrystallization reveals monoclinic (C2/c) packing stabilized by C–H⋯F and F⋯O interactions .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value (C8H5F3O) | Technique | Reference |

|---|---|---|---|

| Space Group | C2/c | SCXRD | |

| Cell Volume (ų) | 1455.27 | Cryocrystallization | |

| Key Interactions | C–H⋯F, F⋯O | Hirshfeld Analysis |

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Storage : Keep in flammable storage areas (flash point 41°C) at 2–8°C .

- Handling : Use PPE (gloves, goggles) and avoid inhalation. Classified under UN 1224 (flammable ketones) .

- Emergency Measures : Neutralize spills with inert absorbents (e.g., vermiculite) and ventilate the area .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- Frontier Molecular Orbitals (FMOs) : The HOMO-LUMO gap (~5.2 eV) indicates reactivity toward electrophiles.

- Electrostatic Potential (ESP) : Electron-deficient CF₃ group enhances electrophilicity at the carbonyl carbon .

- Comparative Analysis : Methyl substituents reduce polarity compared to chloro analogs (e.g., 3',5'-dichloro derivatives) .

Q. Table 3: DFT-Calculated Properties

| Property | Value (B3LYP) | Acetophenone Analogue | Reference |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 5.2 | 6.1 | |

| Dipole Moment (Debye) | 3.8 | 3.0 |

Q. How do substituents (methyl vs. chloro) influence supramolecular interactions in crystalline phases?

Methodological Answer:

- Methyl Substituents : Enhance hydrophobic packing via van der Waals interactions, reducing F⋯F contacts observed in chloro derivatives .

- Chloro Substituents : Promote halogen bonding (C–Cl⋯π), increasing lattice stability but lowering solubility .

- Experimental Design : Compare SCXRD data of 2',5'-dimethyl and 3',5'-dichloro analogs to quantify interaction energies .

Q. What role does this compound play in catalytic applications (e.g., organocatalysis or fluoromethylation)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.